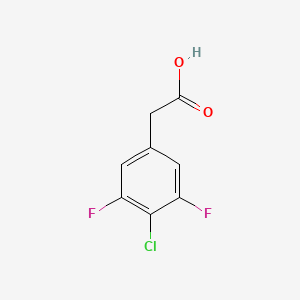

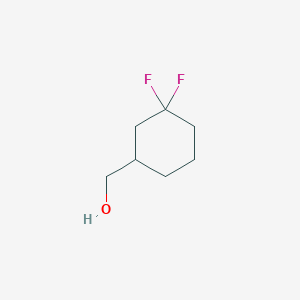

(3,3-Difluorocyclohexyl)methanol

Descripción general

Descripción

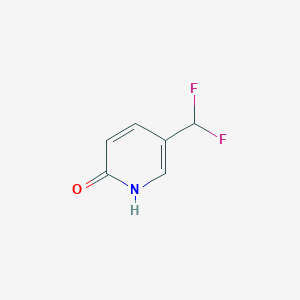

(3,3-Difluorocyclohexyl)methanol, also known as DFCHM, is a cyclohexyl-based compound with two fluorine atoms attached to the cyclohexyl ring. It has a molecular formula of C7H12F2O .

Molecular Structure Analysis

The molecular structure of (3,3-Difluorocyclohexyl)methanol consists of a cyclohexyl ring with two fluorine atoms and a methanol group attached . The average mass is 150.166 Da .Aplicaciones Científicas De Investigación

Subheading: Chemical Properties and Applications

Chemical and Physical Properties : Methanol is a basic raw material used in various industries. Its chemical properties, such as being a colorless polar liquid that mixes with water and most organic solvents, make it versatile. However, its flammability and toxicity require careful handling (Offermanns, Schulz, Brandes & Schendler, 2014).

Application in Chemical Synthesis : Methanol's role as a hydrogen source and C1 synthon in chemical synthesis is significant. It is utilized in the N-methylation of amines and transfer hydrogenation of nitroarenes, highlighting its synthetic value (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray & Natte, 2021).

Catalysis with Rare Earth Elements : Rare earth elements have shown promise in improving the performance of methanol synthesis catalysts. Their unique properties, like easily switching between oxidation states, make them beneficial in various catalysts, especially in methanol synthesis (Richard & Fan, 2018).

Subheading: Environmental and Biological Implications

Atmospheric Chemical Activities : The interaction of methanol with other substances like CCl4 is crucial in understanding atmospheric chemical activities. Such interactions can influence aerosol formation and the deposition of atmospheric pollutants (Pal, Agrawal, Chakraborty & Chakraborty, 2020).

Astrochemistry and Low-Temperature Kinetics : Studying methanol's reactivity at low temperatures aids in understanding the formation of complex organic molecules in astrophysical environments. For example, the reaction between methanol and the CN radical is crucial in such environments (Gupta et al., 2019).

Subheading: Industrial and Energy Applications

Methanol Production and Utilization : Methanol is an essential chemical product used as a building block for more complex compounds. Its production processes and utilization in energy generation, such as hydrogen production via membrane reactor technology, are areas of significant research (Dalena et al., 2018).

Role in Energy Technologies : Methanol's role in energy technologies, especially as a clean-burning fuel and in methanol-water electrolysis reactions, is noteworthy. Its use in direct methanol fuel cells for power production is a well-established technology (Dalena et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

(3,3-difluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOAPBKICTZRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Difluorocyclohexyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

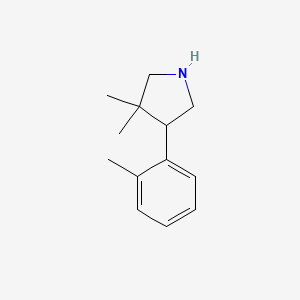

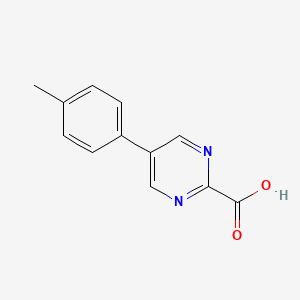

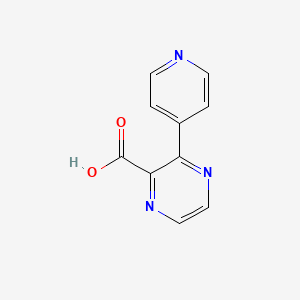

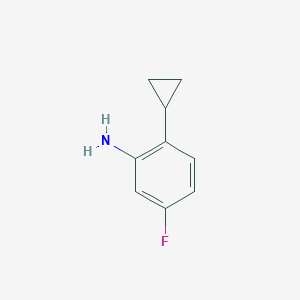

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)

![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)

![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)